2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine
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Overview
Description
2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiophene ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a thiophene derivative and a suitable amine.
Thioether Formation:
Final Coupling: The final step involves coupling the pyrimidine-thioether intermediate with a phenylthiol derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Substitution: Various substituted pyrimidine or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(phenyl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine
- 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(pyridin-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine
Uniqueness
The uniqueness of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine lies in its combination of a pyrimidine ring, a thiophene ring, and a dimethylamino group This specific arrangement of functional groups imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
CAS No. |
129224-86-8 |
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Molecular Formula |
C22H28N4S3 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3 |
InChI Key |
RKFHFYNMFSADFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3 |
Origin of Product |
United States |
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